molecular formula C23H17N3O B3016134 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile CAS No. 392248-39-4

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile

Cat. No. B3016134
CAS RN: 392248-39-4
M. Wt: 351.409
InChI Key: NATREDUSSYXZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a benzimidazole group and a benzylphenyl group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The benzylphenyl group consists of a phenyl group attached to a benzyl group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzylphenyl groups. Benzimidazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .

Scientific Research Applications

Organic Synthesis and Methodology:

The compound’s unique structure makes it an attractive candidate for organic synthesis. Researchers have developed a general, inexpensive, and versatile method for its synthesis, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. Specifically:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs):

The compound serves as a ligand for MOFs and COFs, which are porous materials with applications in gas storage, catalysis, and drug delivery. Notably:

Antitumor Activity:

Researchers have explored the compound’s potential as an antitumor agent:

Material Science and Nanotechnology:

The compound’s unique structure may find applications in material science and nanotechnology:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazole derivatives are used as proton pump inhibitors or antiparasitic drugs .

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c24-15-19(23-25-20-8-4-5-9-21(20)26-23)22(27)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,25,26)/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXRDVBRDIVABK-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.